4-Fluoro-1-nitro-2-(pentyloxy)benzene

Lipophilicity QSAR Physicochemical Property

4-Fluoro-1-nitro-2-(pentyloxy)benzene (CAS 94832-26-5) is a substituted nitroaromatic compound featuring a pentyloxy group at the ortho position, a fluorine at the para position, and a nitro group on a benzene ring. It is primarily utilized as a synthetic intermediate in the preparation of more complex organic molecules, particularly in pharmaceutical and agrochemical research.

Molecular Formula C11H14FNO3
Molecular Weight 227.23 g/mol
CAS No. 94832-26-5
Cat. No. B1320833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-1-nitro-2-(pentyloxy)benzene
CAS94832-26-5
Molecular FormulaC11H14FNO3
Molecular Weight227.23 g/mol
Structural Identifiers
SMILESCCCCCOC1=C(C=CC(=C1)F)[N+](=O)[O-]
InChIInChI=1S/C11H14FNO3/c1-2-3-4-7-16-11-8-9(12)5-6-10(11)13(14)15/h5-6,8H,2-4,7H2,1H3
InChIKeyVGSGLEZOQKJPFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-1-nitro-2-(pentyloxy)benzene (CAS 94832-26-5): A Synthetic Intermediate with Defined Physicochemical Properties for Research Procurement


4-Fluoro-1-nitro-2-(pentyloxy)benzene (CAS 94832-26-5) is a substituted nitroaromatic compound featuring a pentyloxy group at the ortho position, a fluorine at the para position, and a nitro group on a benzene ring [1]. It is primarily utilized as a synthetic intermediate in the preparation of more complex organic molecules, particularly in pharmaceutical and agrochemical research . This compound serves as a versatile building block due to its dual reactive handles—the nitro group, which can be reduced to an amine, and the fluorine atom, which can participate in nucleophilic aromatic substitution reactions . Commercial suppliers offer this compound at purities of 95% to 98% for research and development purposes .

Why Generic Alkoxy Nitrobenzene Substitution Fails for Optimized Synthetic Applications


While the 4-fluoro-1-nitro-2-alkoxybenzene scaffold constitutes a broad chemical class, indiscriminate substitution among analogs is scientifically unsound. The length of the alkoxy chain (e.g., pentyloxy vs. propoxy or ethoxy) critically modulates key physicochemical properties such as lipophilicity (LogP), molecular weight, and conformational flexibility [1]. These parameters directly influence a compound's solubility profile, membrane permeability, and pharmacokinetic behavior when incorporated into larger molecular frameworks [2]. Furthermore, the precise regioisomeric arrangement (e.g., 4-fluoro-2-pentyloxy vs. 2-fluoro-4-pentyloxy) can alter electronic distribution across the aromatic ring, thereby affecting reactivity in subsequent synthetic steps and potentially leading to divergent biological outcomes . Therefore, the selection of the specific pentyloxy derivative is not a matter of simple interchangeability but a strategic decision grounded in measurable structural and property differences, as detailed in the quantitative evidence below.

Quantitative Comparative Evidence for 4-Fluoro-1-nitro-2-(pentyloxy)benzene (CAS 94832-26-5)


Lipophilicity (LogP) Differentiates 4-Fluoro-1-nitro-2-(pentyloxy)benzene from Shorter Alkoxy Chain Analogs

The calculated LogP value for 4-Fluoro-1-nitro-2-(pentyloxy)benzene is 3.83, indicating significantly higher lipophilicity compared to its propoxy (LogP 3.05) and ethoxy (LogP 2.66) counterparts [1]. This 0.78–1.17 LogP unit increase translates to a 6–15 fold higher partition coefficient, enhancing membrane permeability potential.

Lipophilicity QSAR Physicochemical Property

Molecular Weight and Rotatable Bond Count Distinguish Pentyloxy from Butoxy Analogs

4-Fluoro-1-nitro-2-(pentyloxy)benzene has a molecular weight of 227.23 g/mol and 6 rotatable bonds, compared to 213.21 g/mol and 5 rotatable bonds for the butoxy analog [1]. This incremental increase in molecular weight and chain flexibility can influence compound solubility, crystallinity, and entropic contributions to binding.

Molecular Weight Conformational Flexibility Physicochemical Property

Regioisomeric Differentiation: 4-Fluoro-2-pentyloxy vs. 2-Fluoro-4-pentyloxy Substitution Pattern

While 4-Fluoro-1-nitro-2-(pentyloxy)benzene and its regioisomer 2-Fluoro-4-nitro-1-(pentyloxy)benzene share identical molecular formula and weight (227.23 g/mol) and similar LogP values (3.83 vs. 3.83), their distinct substitution patterns result in different electronic environments around the aromatic ring [1]. This regioisomeric variation can significantly impact reactivity in nucleophilic aromatic substitution reactions and the ultimate biological activity of derived compounds.

Regioisomerism Structure-Activity Relationship Synthetic Intermediate

Topological Polar Surface Area (TPSA) Consistency Across Alkoxy Chain Lengths

The TPSA for 4-Fluoro-1-nitro-2-(pentyloxy)benzene is calculated as 55.05 Ų, identical to that of its propoxy and ethoxy analogs [1]. This indicates that increasing the alkoxy chain length does not alter the compound's polar surface area, preserving a consistent degree of polarity and hydrogen-bonding capacity despite increased lipophilicity.

Polar Surface Area Physicochemical Property Drug-likeness

Documented Use as a Synthetic Intermediate in Patent Literature (US2010/280268 A1)

4-Fluoro-1-nitro-2-(pentyloxy)benzene is explicitly referenced as a key intermediate in the synthesis of novel compounds described in US Patent Application US2010/280268 A1 . This demonstrates its established utility in the development of proprietary pharmaceutical agents, a role for which shorter-chain analogs may not be directly substitutable due to the specific structure-activity relationships inherent to the final drug candidates.

Synthetic Intermediate Patent Pharmaceutical Research

Limited Direct Comparative Biological Activity Data Necessitates Class-Level Interpretation

A study on a series of 27 nitrated and non-nitrated compounds, including those with structural similarity to the target, demonstrated that several exhibited high antiproliferative activity (IC50 < 8.5 µM) against human cancer cell lines [1]. While this study does not include 4-Fluoro-1-nitro-2-(pentyloxy)benzene directly, it establishes a class-level inference that nitroaromatic compounds with good leaving groups (e.g., halogens) can possess significant anticancer potential. The presence of the fluorine atom in the target compound, a potential leaving group, suggests it may share this activity profile, though direct head-to-head data are lacking.

Cytotoxicity Nitroaromatic Anticancer

Optimal Research and Industrial Applications for 4-Fluoro-1-nitro-2-(pentyloxy)benzene (CAS 94832-26-5)


Synthesis of Novel Pharmaceutical Agents via Nucleophilic Aromatic Substitution (SNAr)

The presence of a para-fluorine atom activates the aromatic ring toward nucleophilic aromatic substitution (SNAr), enabling the introduction of diverse amine, alkoxide, or thiolate nucleophiles . This reactivity, coupled with the compound's defined lipophilicity (LogP 3.83) and molecular weight (227.23 g/mol), makes it a valuable building block for constructing drug-like molecules with optimized physicochemical properties, as exemplified by its use in patented synthetic routes .

Intermediate for Amine-Containing Compounds via Nitro Group Reduction

The nitro group can be selectively reduced to a primary amine using standard catalytic hydrogenation (e.g., H2, Pd/C) or chemical reducing agents (e.g., SnCl2) . The resulting aniline derivative serves as a versatile handle for further functionalization, such as amide coupling, sulfonamide formation, or diazonium chemistry, expanding the compound's utility in medicinal chemistry and materials science.

Optimization of Lipophilicity in Lead Compound Series

Given its quantifiably higher LogP value (3.83) compared to shorter-chain alkoxy analogs (e.g., propoxy: 3.05; ethoxy: 2.66) [1], this compound is particularly suited for medicinal chemistry programs seeking to enhance the membrane permeability or alter the pharmacokinetic profile of a lead series without introducing significant changes to polar surface area (TPSA remains constant at 55.05 Ų) [2].

Exploratory Research in Nitroaromatic Biological Activity

While direct biological data for this specific compound are sparse, its structural membership in the nitroaromatic class, which has demonstrated antiproliferative activity (IC50 < 8.5 µM) in cell-based assays [3], positions it as a candidate for exploratory screening in academic or industrial settings focused on identifying novel bioactive scaffolds.

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